Oleaside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

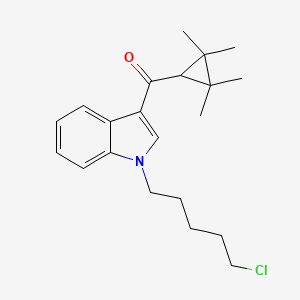

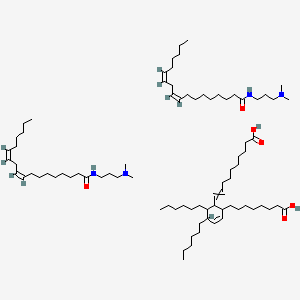

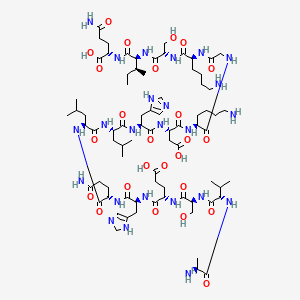

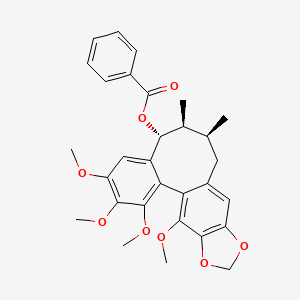

Oleaside B is a compound that is classified as a steroid glycoside . It is also known as Oleagenin 3-O-β-D-digitalopyranoside . The molecular formula of Oleaside B is C30H44O8 .

Molecular Structure Analysis

The Oleaside B molecule contains a total of 82 atoms, including 44 Hydrogen atoms, 30 Carbon atoms, and 8 Oxygen atoms . The molecule also contains a total of 87 bonds . For a detailed structural analysis, it would be best to refer to a dedicated chemical database or software that can provide a visual representation of the molecule.Aplicaciones Científicas De Investigación

Biotransformation of Oleaside A : A study conducted by Lu et al. (2014) explored the biotransformation of Oleaside A by Cunninghamella echinulata. The process yielded two products, which were analyzed for their cytotoxic activities against various human cancer cell lines.

Novel Cardenolides in Nerium : Research by Abe and Yamauchi (1979) identified new cardenolides named Oleasides A-F in Nerium. These compounds, including Oleaside B, exhibited a unique aglycone structure and were linked with various sugar moieties.

Antiproliferative Properties : A study on the antiproliferative triterpenoid saponins of Dodonaea viscosa by Cao et al. (2009) discovered compounds with significant antiproliferative activity, hinting at the potential of similar compounds like Oleaside B in cancer treatment.

Anti-inflammatory Effects of Oleamide : Research by Moon et al. (2018) on Oleamide, a compound related to Oleasides, showed significant anti-inflammatory properties in both in vitro and in vivo models. This suggests a potential therapeutic application for Oleaside B in inflammatory diseases.

Variations in Cardiac Glycosides of Oleander : A study by Yamauchi et al. (1983) on the cardiac glycosides of Nerium oleander observed significant variations in the content of compounds like Oleaside A and Oleaside E, indicating the diverse pharmacological potential of these compounds.

Propiedades

IUPAC Name |

3-[(1S,4R,6S,9S,10R,13R,14R)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O8/c1-16-23(32)25(35-4)24(33)26(37-16)38-19-6-9-28(2)18(14-19)5-11-30-12-7-20(17-13-22(31)36-15-17)29(3,27(30)34)10-8-21(28)30/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21-,23+,24-,25+,26+,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTJRDUVJNXNMX-JCELJXGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC(C4=O)(C(CC5)C6=CC(=O)OC6)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@@](C4=O)([C@H](CC5)C6=CC(=O)OC6)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleaside B | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H,4H-4,8-Methano[1,3]dioxolo[4,5-c]azepine](/img/structure/B591318.png)

![6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one](/img/structure/B591330.png)